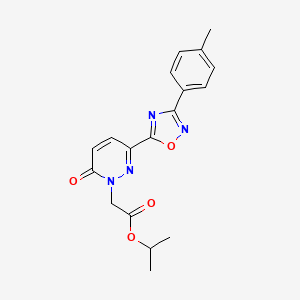
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EPTC, is a chemical compound that belongs to the class of triazole herbicides. EPTC is widely used in agriculture to control weeds in crops such as corn, sorghum, and soybeans. However, EPTC has also been the subject of scientific research due to its potential applications in other fields.
作用机制
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects by inhibiting the activity of enzymes involved in cellular signaling pathways. Specifically, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of the enzyme phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival. By inhibiting PI3K, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to increase the activity of antioxidant enzymes in animal models. 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce oxidative stress in cells exposed to oxidative damage.
实验室实验的优点和局限性
One advantage of using 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. In addition, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is that it may have off-target effects on other enzymes or signaling pathways.
未来方向
There are several potential future directions for research on 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives with improved potency and selectivity for specific enzymes or signaling pathways. Another area of interest is the development of 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide-based therapies for the treatment of inflammatory diseases and cancer. Finally, the use of 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a tool for studying the role of PI3K in cellular signaling pathways could lead to a better understanding of the mechanisms underlying cancer and other diseases.
合成方法
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized by reacting 4-ethoxyaniline with phenyl isocyanate and sodium azide in the presence of copper(I) iodide. The resulting product is then treated with acetic anhydride to yield 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
科学研究应用
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the field of medicine. Research has shown that 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has anti-inflammatory and anti-tumor properties. 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis.
属性
IUPAC Name |
5-amino-N-(4-ethoxyphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-14-10-8-12(9-11-14)19-17(23)15-16(18)22(21-20-15)13-6-4-3-5-7-13/h3-11H,2,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQUHXZDOUMRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2432445.png)
![1-Benzyl-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2432446.png)
![N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2432448.png)
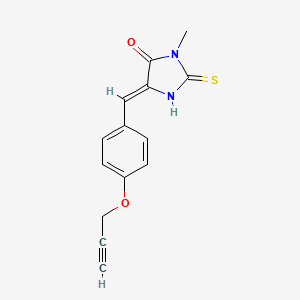
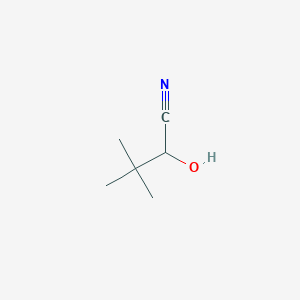
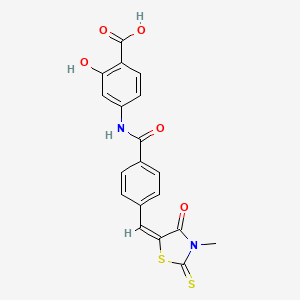


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)
![3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2432461.png)
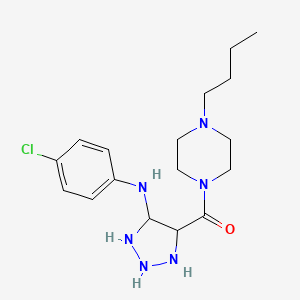
![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2432464.png)
